
SchisanlactoneF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Schisanlactone F is a triterpenoid compound isolated from the stems and leaves of Schisandra chinensis (Turcz) Baill., a medicinal plant known for its various pharmacological activities . Schisandra chinensis is widely distributed in China, Russia, Japan, Korea, the USA, and Europe . The plant is known for its hepatoprotective, anti-inflammatory, anti-HIV-1, anti-tumor, and central nervous system activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Schisanlactone F involves the extraction and isolation from the stems and leaves of Schisandra chinensis. The process typically includes:
Extraction: Using solvents like methanol or ethanol to extract the crude compounds.
Industrial Production Methods
Industrial production methods for Schisanlactone F are not well-documented. the extraction and isolation processes used in laboratory settings can be scaled up for industrial production, involving larger quantities of solvents and more extensive chromatographic systems.
Análisis De Reacciones Químicas
Types of Reactions
Schisanlactone F undergoes various chemical reactions, including:
Oxidation: Schisanlactone F can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Schisanlactone F can undergo substitution reactions, particularly nucleophilic substitutions, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Schisanlactone F has various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Schisanlactone F involves its interaction with various molecular targets and pathways. It exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . Additionally, Schisanlactone F has been shown to modulate gut microbiota and enhance the diversity of beneficial bacteria .
Comparación Con Compuestos Similares
Schisanlactone F is structurally similar to other triterpenoids isolated from Schisandra species, such as Schisanlactone E, Schisanlactone J, and Schisphendilactone B . These compounds share similar pharmacological activities but may differ in their specific molecular targets and potency. Schisanlactone F is unique in its specific combination of anti-inflammatory, hepatoprotective, and anti-HIV-1 activities .
List of Similar Compounds
- Schisanlactone E
- Schisanlactone J
- Schisphendilactone B
- Kadsuphilactone B
- Schinchinenlactone A
Propiedades
Fórmula molecular |
C30H44O4 |
|---|---|
Peso molecular |
468.7 g/mol |
Nombre IUPAC |
3-[(3R,3aR,6S,7S,9bR)-3a,6,9b-trimethyl-3-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C30H44O4/c1-18(2)21-9-10-24-23(28(21,5)15-14-26(31)32)13-17-29(6)22(12-16-30(24,29)7)20(4)25-11-8-19(3)27(33)34-25/h8,20-22,25H,1,9-17H2,2-7H3,(H,31,32)/t20-,21-,22+,25+,28-,29+,30-/m0/s1 |
Clave InChI |
LAFMWTPWGPBCDE-SVMARLOJSA-N |
SMILES isomérico |
CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3CC[C@H]([C@]4(C)CCC(=O)O)C(=C)C)C)C |
SMILES canónico |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3CCC(C4(C)CCC(=O)O)C(=C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


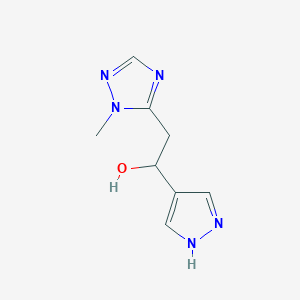
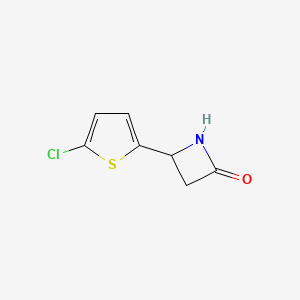
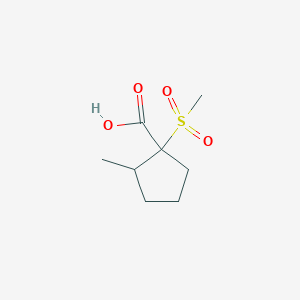

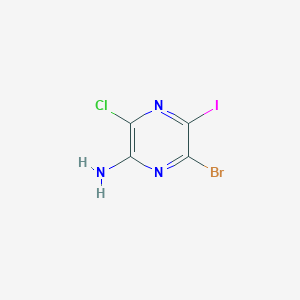
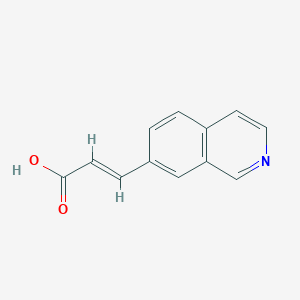
![4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13080346.png)







